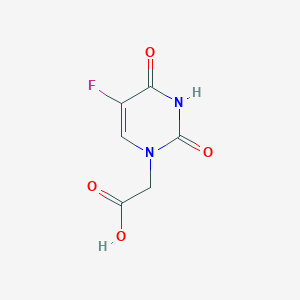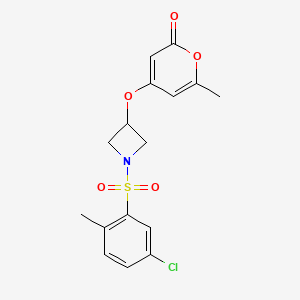
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid" is a derivative of 5-fluorouracil, which is a well-known antimetabolite with antitumor activity. This compound serves as a core structure for various synthesized derivatives that have potential biological activities, including anticarcinogenic properties. The derivatives of this compound have been synthesized using different amino acids and coupling reagents, indicating the versatility of this compound in medicinal chemistry .
Synthesis Analysis
The synthesis of derivatives of the compound involves the use of 5-fluorouracil-1-yl acetic acid as a starting material. Various coupling reactions have been employed, such as the carbodiimide method, which is a common peptide coupling reaction. This method has been used to synthesize a range of derivatives by reacting with different amino acids like L-phenylalanine, L-valine, L-alanine, and L-leucine, using auxiliary reagents like 1-hydroxybenzotriazole (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) . The yields of these reactions are generally high, indicating an efficient synthesis process.
Molecular Structure Analysis
The molecular structure of these derivatives has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and X-ray crystallography. The crystal structures have been determined for some derivatives, providing insights into the arrangement of molecules in the solid state. For instance, one derivative crystallizes in the space group P2_1/c, with specific bond lengths and angles indicating the presence of electron delocalization in certain parts of the molecule .
Chemical Reactions Analysis
The derivatives of "2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid" have been synthesized to explore their potential biological activities. These compounds have shown to interact with DNA, which is a crucial aspect of their anticarcinogenic activity. The interaction with DNA is stronger than that of 5-fluorouracil, suggesting that these derivatives could be more effective in anticancer therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives have been analyzed through various techniques. The thermal properties have been studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide information about the stability and decomposition temperatures of the compounds. The solubility and crystallization behavior are also important aspects that have been investigated to understand the drug-like properties of these derivatives .
Scientific Research Applications
Synthesis Processes
The compound 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has been a precursor in the synthesis of various enantiomers and derivatives. For instance, it has been used to synthesize enantiomers of (S)-and(R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate, showcasing yields of 82% and 80% respectively (Xiong Jing, 2011). A similar approach was employed to produce (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate and its counterpart, with the R-configuration, revealing selective antitumor activities (Xiong Jing, 2011).
Characterization and Structural Analysis
The compound has been instrumental in the synthesis of novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid, characterized by IR spectra and elemental analyses, emphasizing the “5-Fluorouracil short peptide” structure (Wang Wei, 2009). Similarly, α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid was synthesized, contributing to the detailed understanding of the molecular structure of such compounds (Wang Wei-dong, 2008).
Molecular Structure and Stability
X-ray Diffraction and Molecular Packing
Uracil derivatives like methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate have been synthesized, with their crystal structures determined through X-ray diffraction. These studies reveal intricate molecular packing, involving N–H···O hydrogen bonds, contributing to the understanding of the compound's interaction with DNA (Ting Yao et al., 2013).
Polymorphism and Molecular Arrangement
The compound also features in the study of polymorphs, providing insights into the molecular arrangement and stability. For example, the molecular structure of 5-fluoro-2,4,-dioxo-1,2,3,4-tetrahydropyrimidine-1-acetic acid was compared with a previously reported polymorph, showing how molecules are linked by hydrogen bonds to form layers (Qiaochu Zhang et al., 2007).
Antitumor Activity and Biological Applications
Antitumor Activities
Compounds derived from 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid have shown promising antitumor activities. For example, amino acid ester derivatives containing 5-fluorouracil synthesized from this compound exhibited inhibitory effects against certain cancer cells, suggesting potential therapeutic applications (J. Xiong et al., 2009).
properties
IUPAC Name |
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUSDZOVZYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)




![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)
amino}ethoxy)benzoic acid](/img/no-structure.png)
![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)



![9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519074.png)